molecular formula C10H9BrClN3 B1467367 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1247919-96-5

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467367
CAS RN: 1247919-96-5
M. Wt: 286.55 g/mol
InChI Key: WUNARFSXAWHGBQ-UHFFFAOYSA-N
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Description

The compound “1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a bromine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring. The triazole ring has a chloromethyl group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as azide-alkyne Huisgen cycloaddition, which is a type of click chemistry . The bromo and chloromethyl substituents could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the substituted phenyl ring. The electron-withdrawing nature of the bromine atom might influence the electronic distribution in the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced by other groups through nucleophilic aromatic substitution reactions. The chloromethyl group could also act as a leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the halogen atoms and the 1,2,3-triazole ring could influence its polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis of Energetic Salts : Triazolyl-functionalized energetic salts have been synthesized through reactions involving triazole compounds, demonstrating their potential in creating materials with good thermal stability and high density. Such salts are important for applications requiring materials with high energy content and stability under various conditions (Wang et al., 2007).

  • Antimicrobial Activity : Triazole derivatives, including structures similar to the query compound, have been studied for their antimicrobial properties. These compounds showed significant activity against various bacteria and fungi, indicating their potential as therapeutic agents in fighting infections (Hui et al., 2010); (Bektaş et al., 2007).

  • Novel Synthesis Methods : Research has focused on developing new methods for synthesizing triazole derivatives, highlighting the versatility of triazole compounds in chemical synthesis. These methods aim at improving the efficiency and selectivity of producing triazole-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Vo, 2020).

  • Heterocyclic System Synthesis : Studies have also been conducted on the synthesis of heterocyclic systems containing triazole units. These investigations are crucial for the development of compounds with specific biological or chemical properties, useful in drug design and other applications (Kaplancikli et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would likely depend on its interactions with biological macromolecules .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its behavior in biological systems .

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNARFSXAWHGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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